3-Bromoadamantane-1-carboxylic acid

Vue d'ensemble

Description

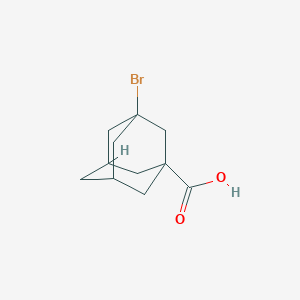

3-Bromoadamantane-1-carboxylic acid (CAS 21816-08-0) is a brominated derivative of adamantane-1-carboxylic acid, characterized by a carboxylic acid group at position 1 and a bromine atom at position 3 of the adamantane cage. Its molecular formula is C₁₁H₁₅BrO₂, with a molecular weight of 259.14 g/mol and a melting point of 146–150°C . This compound is synthesized via bromination of adamantane-1-carboxylic acid using AlCl₃ and Br₂, achieving yields of 75–76% . It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing sphingosine kinase inhibitors (e.g., ABC294640) and anticancer agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Bromoadamantane-1-carboxylic acid can be synthesized through the bromination of adamantanecarboxylic acid. The process involves the reaction of adamantanecarboxylic acid with bromine in the presence of a suitable solvent, typically at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromoadamantane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted adamantane derivatives.

Oxidation Products: Adamantanecarboxylic acid derivatives.

Reduction Products: Reduced forms of the carboxylic acid group.

Applications De Recherche Scientifique

3-Bromoadamantane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 3-Bromoadamantane-1-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and carboxylic acid group can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 3-bromoadamantane-1-carboxylic acid with its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Features |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₅BrO₂ | 259.14 | 146–150 | 75–76 | Bromine at position 3 |

| 3-Bromo-5-methyladamantane-1-carboxylic acid | C₁₂H₁₇BrO₂ | 273.17 | 147–148 | N/A | Bromine at position 3, methyl at 5 |

| 1-Adamantanecarboxylic acid | C₁₁H₁₆O₂ | 184.24 | N/A | 25 | No bromine; lower reactivity |

| 1-Bromoadamantane | C₁₀H₁₅Br | 215.12 | 116–118 | N/A | Bromine at position 1 |

| 2-Bromoadamantane | C₁₀H₁₅Br | 215.12 | 138–140 | N/A | Bromine at position 2 |

- Positional Isomerism : Bromine substitution at different positions (1, 2, or 3) significantly affects melting points and reactivity. For instance, 1-bromoadamantane melts at 116–118°C , while 2-bromoadamantane melts at 138–140°C , reflecting increased steric stability in the latter .

- Substituent Effects : The addition of a methyl group in 3-bromo-5-methyladamantane-1-carboxylic acid increases molecular weight and slightly elevates the melting point compared to the parent compound .

Pharmacological and Industrial Relevance

- Anticancer Agents : this compound is pivotal in synthesizing ABC294735, which inhibits Bcl-2-Bak protein interactions and shows efficacy in ulcerative colitis and cancer models .

- Chemical Intermediates: Its bromine atom facilitates nucleophilic substitution, making it a preferred intermediate over non-halogenated analogs. For example, it is used to synthesize DL1, a branching regulator in plants, with 90% yield .

- Commercial Availability : Priced at $260–300/kg (99% purity), it is more cost-effective for industrial use than 3-bromo-5-methyl derivatives, which are less commonly available .

Activité Biologique

3-Bromoadamantane-1-carboxylic acid, a derivative of adamantane, exhibits significant biological activity, particularly as an inhibitor of sphingosine kinase (SK). This compound is characterized by its unique molecular structure, which includes a bromine atom and a carboxylic acid functional group, contributing to its stability and reactivity.

- Molecular Formula : C₁₁H₁₅BrO₂

- Molecular Weight : 259.14 g/mol

- CAS Number : 21816-08-0

The compound's structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

This compound primarily functions by inhibiting sphingosine kinase, an enzyme crucial for sphingolipid metabolism. This inhibition can lead to alterations in cellular signaling pathways related to cell growth, survival, and apoptosis. The modulation of sphingolipid signaling is significant in cancer treatment and neuroprotection strategies.

Inhibition of Sphingosine Kinase

Research has demonstrated that this compound effectively inhibits sphingosine kinase activity. This inhibition results in decreased levels of sphingosine-1-phosphate (S1P), a lipid mediator involved in various cellular processes:

- Cell Proliferation : The compound has been shown to reduce cell proliferation in different cancer cell lines.

- Apoptosis Induction : Studies indicate that treatment with this compound can enhance apoptosis, evidenced by increased caspase activation and DNA fragmentation in treated cells .

Case Studies

-

Ulcerative Colitis Model :

In a study involving DSS-induced ulcerative colitis in mice, this compound was administered orally. The results indicated significant suppression of colitis symptoms compared to control groups, suggesting its potential therapeutic effects in inflammatory bowel diseases . -

Anticancer Synergy :

In vitro studies showed that combining this compound with sorafenib enhanced cytotoxicity against pancreatic cancer cells (Bxpc-3) and renal cancer cells (A-498). This combination resulted in synergistic effects on cell death mechanisms and delayed tumor growth in xenograft models without evident toxicity .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₁H₁₅BrO₂ | Inhibits sphingosine kinase; induces apoptosis |

| 1-Bromo-3-adamantanecarboxylic Acid | C₁₁H₁₅BrO₂ | Similar structure; less biological activity |

| Adamantane-1-carboxylic Acid | C₁₀H₁₄O₂ | Lacks bromine; different reactivity |

Q & A

Q. Basic: What are the standard synthetic routes for preparing 3-Bromoadamantane-1-carboxylic acid, and how is its purity validated?

Methodological Answer:

The synthesis typically begins with functionalization of the adamantane core. For example, this compound (CAS 21816-08-0) can be reduced using BH₃·THF to yield alcohol intermediates, followed by bromination or displacement reactions . Characterization involves:

- Melting Point Analysis : Confirming purity via observed melting point (147–148°C) .

- Chromatography : HPLC or GC to assess purity (>95–97% as per supplier specifications) .

- Spectroscopic Methods : IR, NMR, and mass spectrometry to verify molecular structure (C₁₁H₁₅BrO₂, MW 259.13) .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and self-contained breathing apparatus during combustion risks .

- First Aid : Immediate flushing with water for eye/skin contact; avoid inducing vomiting upon ingestion .

- Storage : Store in cool, dry conditions away from strong acids/oxidizers to prevent decomposition .

- Waste Disposal : Follow hazardous waste guidelines due to potential toxic fume emission during combustion .

Q. Advanced: How can researchers optimize bromine displacement reactions in derivatives of this compound?

Methodological Answer:

The angular bromine atom in this compound is amenable to nucleophilic displacement. Strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of reagents like aqueous amines or thiols .

- Catalysis : Use of transition metals (e.g., Pd) for cross-coupling reactions to introduce aryl/alkenyl groups .

- Temperature Control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

Post-reaction, monitor via TLC or LC-MS to track substitution efficiency .

Q. Advanced: How should researchers address gaps in ecological toxicity data for this compound?

Methodological Answer:

Current safety data sheets lack ecotoxicological parameters (e.g., biodegradability, bioaccumulation) . To address this:

- Bioassays : Conduct Daphnia magna acute toxicity tests (OECD 202) or algal growth inhibition assays (OECD 201).

- Soil Mobility Studies : Use column leaching experiments to assess adsorption coefficients (Kd) .

- PBT/vPvB Assessment : Apply QSAR models or experimental data to predict persistence and bioaccumulation potential .

Q. Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

- Impurity Profiling : Use LC-MS/MS to detect brominated byproducts or adamantane derivatives formed during synthesis .

- Calibration Standards : Employ certified reference materials (CRMs) for accurate quantification, ensuring linearity (R² >0.99) across 1–100 ppm ranges .

- Validation : Follow ICH guidelines for precision (%RSD <5%) and recovery (90–110%) in spiked samples .

Q. Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Drug Precursor : Serves as a rigid scaffold for protease inhibitors or Bcl-2 protein interaction modulators due to its adamantane core .

- Functional Group Compatibility : The carboxylic acid moiety allows conjugation with amines or alcohols via EDC/NHS coupling .

- Solubility Optimization : Derivatives (e.g., methyl esters) improve bioavailability in lead compound development .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed using this compound derivatives?

Methodological Answer:

- Core Modifications : Synthesize analogs with varied substituents (e.g., hydroxyl, amino) at the 1- and 3-positions to assess steric/electronic effects .

- Biological Assays : Test analogs against target proteins (e.g., viral proteases) using SPR or fluorescence polarization to measure binding affinity .

- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding energy (ΔG) .

Q. Advanced: How can conflicting data on decomposition products of this compound be resolved?

Methodological Answer:

Safety sheets note toxic fume emission during combustion but lack specifics . To resolve contradictions:

- Thermogravimetric Analysis (TGA) : Identify decomposition stages (e.g., 200–400°C) and volatile byproducts .

- GC-MS Pyrolysis : Simulate fire conditions to characterize emitted gases (e.g., HBr, CO) .

- Regulatory Cross-Reference : Compare with adamantane analogs (e.g., 1-Bromoadamantane) to infer decomposition pathways .

Propriétés

IUPAC Name |

3-bromoadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUDQBVINJIMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944422 | |

| Record name | 3-Bromoadamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21816-08-0 | |

| Record name | 3-Bromo-1-adamantanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21816-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Adamantanecarboxylic acid, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromoadamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromoadamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.